![molecular formula C17H14F2N4O2 B611531 SP-13786 CAS No. 1448440-52-5](/img/structure/B611531.png)
SP-13786
Overview
Description
SP-13786, also known as UAMC-1110, is a novel and highly selective inhibitor of fibroblast activation protein (FAP). It has an inhibitory concentration (IC50) of 3.2 nanomolar. This compound also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 micromolar . This compound is primarily used in scientific research to study its effects on FAP and related enzymes.
Mechanism of Action
Target of Action
SP-13786, also known as UAMC-1110, is a novel, potent, and highly selective inhibitor of Fibroblast Activation Protein (FAP) . FAP is a type II integral serine protease that is specifically expressed by activated fibroblasts . It also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 μM .
Mode of Action
This compound interacts with its primary target, FAP, by binding to it and inhibiting its activity. This inhibition occurs at low nanomolar concentrations, demonstrating the compound’s high potency . It also shows inhibitory activity and high selectivity against related dipeptidyl peptidases (DPPs) such as DPP4, DPP9, DPP2, and PREP .
Biochemical Pathways
FAP is related to multiple disease states involving remodeling of the extracellular matrix . By inhibiting FAP, this compound affects these biochemical pathways, potentially altering the course of diseases associated with FAP overexpression. The exact downstream effects of these alterations are still under investigation.
Pharmacokinetics
Pharmacokinetic evaluation in mice demonstrated that this compound has high oral bioavailability and a high plasma half-life . This suggests that the compound can be effectively absorbed and distributed in the body, and it remains in the system for a sufficient amount of time to exert its effects. It also has the potential to selectively and completely inhibit FAP in vivo .
Biochemical Analysis
Biochemical Properties
SP-13786 plays a significant role in biochemical reactions. It interacts with enzymes such as FAP and PREP . The compound exhibits low nanomolar inhibitory potency and high selectivity against these enzymes . The nature of these interactions involves the inhibition of the enzymatic activity of FAP and PREP, which are related to dipeptidyl peptidases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to FAP and PREP, inhibiting their enzymatic activity . This inhibition can lead to changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes such as FAP and PREP
Transport and Distribution
It is known to interact with FAP and PREP
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SP-13786 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the quinoline ring.
- Introduction of the cyano group.
- Coupling of the pyrrolidine ring with the quinoline derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: SP-13786 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Research Findings
- Inhibition of Lung Cancer Cell Migration and Invasion
- Impact on Prion Protein Fragmentation
- Bioluminescence Imaging Applications
Case Studies
Pharmacokinetics and Efficacy
This compound exhibits favorable pharmacokinetic properties with an IC50 value for FAP inhibition at approximately 3.2 nM. Its oral bioavailability has been reported at 51%, with a half-life of 3.2 hours in rat models . These characteristics suggest that this compound could be a viable candidate for therapeutic applications targeting FAP-related diseases.
Comparison with Similar Compounds
FAP-IN-1: Another potent inhibitor of FAP with similar inhibitory properties.
UAMC-1110: An alternative name for SP-13786, highlighting its role as a FAP inhibitor.
DPPIV Inhibitors: Compounds that inhibit dipeptidyl peptidase IV, related to FAP inhibition.
Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAP and PREP. Its low nanomolar IC50 value makes it a valuable tool in research and potential therapeutic applications. The compound’s ability to selectively inhibit FAP without significantly affecting other related enzymes sets it apart from other inhibitors .
Biological Activity
SP-13786, also known as UAMC-1110 or FAP-IN-1, is a potent and selective inhibitor of fibroblast activation protein (FAP), a serine protease highly expressed in the tumor microenvironment, particularly in cancer-associated fibroblasts. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to modulate the tumor stroma.
- Molecular Formula : C₁₇H₁₄F₂N₄O₂
- Molecular Weight : 344.32 g/mol
- IC50 Values :
- FAP: 3.2 nM
- Prolyl Endopeptidase: 1.8 μM
This compound functions by selectively inhibiting FAP, which plays a critical role in the remodeling of the extracellular matrix and the progression of various cancers. By inhibiting FAP, this compound may disrupt the supportive role that fibroblasts provide to tumors, potentially enhancing the efficacy of other therapeutic agents.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits high selectivity for FAP over other serine proteases. The compound's ability to inhibit FAP activity was confirmed through enzyme assays where it showed significant inhibition at low concentrations.
Table 1: In Vitro Activity of this compound
Target | IC50 (nM) |
---|---|
Fibroblast Activation Protein (FAP) | 3.2 |
Prolyl Endopeptidase | 1800 |
In Vivo Studies
Pharmacokinetic studies in rats indicated that this compound has an oral bioavailability of 51% and a half-life (T1/2) of approximately 3.2 hours, suggesting favorable absorption and sustained activity in biological systems. This pharmacokinetic profile supports its potential use in therapeutic settings.
Case Studies and Applications
Recent studies have explored the application of this compound in various cancer models:
- Urothelial Carcinoma : In situ activity staining using fluorescent probes based on this compound demonstrated selective detection of FAP in patient-derived tumor samples, highlighting its utility as a diagnostic tool in cancer pathology.
- Combination Therapies : Research indicates that when used in conjunction with chemotherapeutic agents, this compound may enhance anti-tumor efficacy by altering the tumor microenvironment, thereby improving drug delivery and effectiveness.
Properties
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOOCZVRHBHJRS-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131123 | |
Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448440-52-5 | |
Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes UAMC-1110 a promising candidate for targeting tumors?
A1: UAMC-1110 exhibits high affinity for FAP, an enzyme overexpressed in the tumor microenvironment, particularly by cancer-associated fibroblasts (CAFs) [, , ]. This selective targeting to the tumor microenvironment makes it potentially valuable for both imaging and therapeutic applications in various cancer types.
Q2: How does the dimerization of UAMC-1110 impact its effectiveness as a radiopharmaceutical?
A2: While monomeric UAMC-1110 shows promise in molecular imaging, its short tumor retention time limits its therapeutic potential, especially with radionuclides like Lutetium-177 and Actinium-225 that have longer half-lives []. Dimerization, as seen with DOTAGA.(SA.FAPi)2 and the novel DOTAGA.Glu.(FAPi)2, improves tumor retention and allows for better matching with the physical half-lives of therapeutic radionuclides [].
Q3: Has the effectiveness of UAMC-1110 in combination with other treatment modalities been explored?
A3: Yes, research has investigated the use of UAMC-1110 alongside radiotherapy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) []. While the combination showed potential in enhancing anti-tumor T cell infiltration, it did not significantly improve survival, suggesting the need for further investigation and potential optimization with other therapeutic strategies [].
Q4: What are the challenges in developing selective activity-based probes for FAP using UAMC-1110?
A4: A key challenge lies in achieving selectivity for FAP over closely related enzymes like prolyl oligopeptidase (PREP) []. Researchers are actively working on novel probe designs based on the UAMC-1110 scaffold to address this challenge and enable more accurate quantification of enzymatically active FAP [].
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